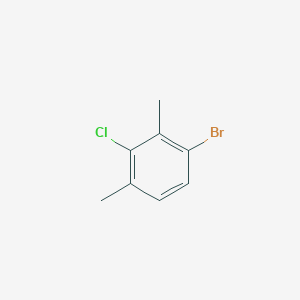

1-Bromo-3-chloro-2,4-dimethylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-2,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNHMWIEZQSACE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 1 Bromo 3 Chloro 2,4 Dimethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Carbon-13 (¹³C) NMR Spectral Interpretation and Substituent Effects

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 1-bromo-3-chloro-2,4-dimethylbenzene, eight distinct carbon signals are expected: six for the aromatic carbons and two for the methyl carbons. The chemical shifts of the aromatic carbons are significantly affected by the electronegativity and resonance effects of the bromo, chloro, and methyl substituents.

The carbons directly attached to the halogens (C-1 and C-3) will be deshielded, appearing at lower field. The carbon bearing the bromine atom (C-1) is expected to be at a higher field compared to the carbon with the chlorine atom (C-3) due to the "heavy atom effect". The quaternary carbons (C-2 and C-4) attached to the methyl groups will also have characteristic chemical shifts. The remaining aromatic carbons (C-5 and C-6) will resonate at chemical shifts influenced by the cumulative effects of all substituents. The methyl carbons will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C-Br) | 120 - 125 |

| C-2 (C-CH₃) | 135 - 140 |

| C-3 (C-Cl) | 132 - 137 |

| C-4 (C-CH₃) | 138 - 143 |

| C-5 (CH) | 130 - 135 |

| C-6 (C) | 128 - 133 |

| CH₃ at C-2 | 20 - 23 |

| CH₃ at C-4 | 18 - 21 |

Note: These are predicted values based on substituent effects and may differ from experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In the case of this compound, a COSY spectrum would be relatively simple, showing no cross-peaks for the aromatic proton or the methyl protons, confirming their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the aromatic H-5 signal to the C-5 carbon signal. It would also show correlations between the protons of each methyl group and their respective carbon atoms.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. The molecular formula of this compound is C₈H₈BrCl.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M]⁺ | C₈H₈⁷⁹Br³⁵Cl | 217.9498 |

| [M+2]⁺ | C₈H₈⁸¹Br³⁵Cl / C₈H₈⁷⁹Br³⁷Cl | 219.9477 / 219.9469 |

| [M+4]⁺ | C₈H₈⁸¹Br³⁷Cl | 221.9448 |

Note: The calculated masses are based on the most abundant isotopes of each element.

The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak in the mass spectrum.

Ion Fragmentation Pathways and Isotopic Signature Analysis

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable structural information. For this compound, several fragmentation pathways can be predicted.

A common fragmentation pathway for alkylbenzenes is the loss of a methyl group (CH₃•, 15 Da) to form a stable benzylic-type cation. Loss of a halogen atom (Br• or Cl•) is also a likely fragmentation pathway. The relative abundance of the fragment ions will depend on their stability.

The isotopic signature is a key feature in the mass spectrum of halogenated compounds. Due to the natural abundances of the isotopes of bromine and chlorine, the molecular ion region will exhibit a cluster of peaks. The [M]⁺ peak will correspond to the ion containing ⁷⁹Br and ³⁵Cl. The [M+2]⁺ peak will be a combination of ions containing ⁸¹Br and ³⁵Cl, and ⁷⁹Br and ³⁷Cl. The [M+4]⁺ peak will correspond to the ion containing ⁸¹Br and ³⁷Cl. The relative intensities of these peaks provide a definitive confirmation of the presence of one bromine and one chlorine atom in the molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to exhibit a unique pattern of absorption bands that confirm the presence of its key structural features: the aromatic ring, methyl groups, and halogen substituents.

The interpretation of the spectrum would focus on several key regions:

C-H Vibrations: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹. In contrast, the C-H stretching vibrations of the two methyl (-CH₃) groups are expected to produce strong absorptions in the 2975-2845 cm⁻¹ range. docbrown.infodocbrown.info

Aromatic Ring Vibrations: The stretching vibrations of the carbon-carbon double bonds (C=C) within the benzene (B151609) ring are characteristic and appear as a series of sharp bands, often of variable intensity, in the 1600-1450 cm⁻¹ region. youtube.com The specific substitution pattern on the benzene ring also gives rise to characteristic overtone and combination bands in the 2000-1650 cm⁻¹ region, which can be diagnostic of the arrangement of substituents.

Methyl Group Bending Vibrations: The methyl groups also exhibit characteristic bending (deformation) vibrations. Symmetric and asymmetric bending modes are expected to be observed around 1470-1370 cm⁻¹. docbrown.infodocbrown.info

Halogen Vibrations: The vibrations of the carbon-halogen bonds are found in the fingerprint region of the spectrum (below 1500 cm⁻¹). The C-Cl stretching vibration is anticipated in the 800-600 cm⁻¹ range, while the C-Br stretching vibration, due to the heavier mass of bromine, is expected at a lower frequency, typically in the 600-500 cm⁻¹ range.

Out-of-Plane Bending: The out-of-plane C-H bending vibrations are highly sensitive to the substitution pattern of the aromatic ring and appear as strong bands in the 900-675 cm⁻¹ region. For a 1,2,3,4-tetrasubstituted benzene, a strong band is typically observed in the 850-800 cm⁻¹ range.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium |

| Alkyl C-H Stretch (Methyl) | 2975 - 2845 | Strong |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium-Weak |

| Methyl C-H Bend | 1470 - 1370 | Variable |

| Aromatic C-H Out-of-Plane Bend | 850 - 800 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

| C-Br Stretch | 600 - 500 | Strong |

This table presents expected ranges based on typical values for similar functional groups and may not represent experimentally verified data for this specific compound.

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction experiment would reveal the exact conformation of the this compound molecule. This includes the planarity of the benzene ring and the orientation of the methyl groups relative to the ring. The analysis would also elucidate how these molecules pack together to form a crystal. The packing arrangement is governed by the drive to achieve the most thermodynamically stable structure, which maximizes attractive intermolecular interactions and minimizes repulsive ones. mdpi.com

In the solid state, molecules are held together by a variety of intermolecular forces. rsc.org For this compound, several types of interactions would be anticipated and could be characterized by X-ray crystallography:

Van der Waals Forces: These are the primary attractive forces and arise from temporary fluctuations in electron density.

Halogen Bonding: The bromine and chlorine atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic sites on adjacent molecules, such as another halogen atom or the π-system of an aromatic ring.

C-H···π Interactions: The hydrogen atoms of the methyl groups or the aromatic ring can interact with the electron-rich π-face of the benzene ring of a neighboring molecule. rsc.org

π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, often in an offset fashion, to maximize attractive interactions.

The following table outlines the types of intermolecular interactions that could be investigated using X-ray crystallography for this compound.

| Interaction Type | Description |

| Van der Waals Forces | General attractive forces between molecules. |

| Halogen Bonding (Br···Cl, Br···Br, Cl···Cl, Br/Cl···π) | Directional interactions involving the electrophilic region of the halogen atoms. |

| C-H···π Interactions | Interaction between a C-H bond and the π-electron system of the aromatic ring. |

| π-π Stacking | Stacking of aromatic rings of adjacent molecules. |

| Weak C-H···Halogen Hydrogen Bonds | Weak hydrogen bonding between a C-H group and a halogen atom. |

This table is illustrative of the interactions that would be analyzed in a crystallographic study.

One of the most significant outcomes of an X-ray crystal structure determination is the precise measurement of all bond lengths and bond angles within the molecule. This data would provide experimental evidence for the electronic effects of the bromo, chloro, and dimethyl substituents on the geometry of the benzene ring. For instance, the C-C bond lengths within the aromatic ring might show slight deviations from the standard 1.39 Å of benzene due to substituent effects. The C-Br and C-Cl bond lengths would be determined with high precision, as would the bond angles around the substituted carbon atoms of the ring, revealing any steric strain imposed by the adjacent methyl and halogen groups.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 3 Chloro 2,4 Dimethylbenzene

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of these reactions are profoundly influenced by the substituents already present on the ring.

The directing effects of the substituents on the 1-bromo-3-chloro-2,4-dimethylbenzene ring are a combination of inductive and resonance effects.

Methyl Groups (-CH₃): The two methyl groups at positions 2 and 4 are classified as activating groups. They donate electron density to the benzene ring primarily through an inductive effect and hyperconjugation. openstax.orglumenlearning.com This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to benzene itself. unizin.orgfiveable.me Methyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. organicchemistrytutor.compressbooks.pub

Halogen Groups (-Br and -Cl): The bromine and chlorine atoms at positions 1 and 3 are weakly deactivating groups. Their high electronegativity withdraws electron density from the ring via the inductive effect, making the ring less reactive than benzene. openstax.orgmsu.edu However, they also possess lone pairs of electrons that can be donated to the ring through resonance, which enriches the electron density at the ortho and para positions. libretexts.org This resonance effect, although weaker than the inductive effect, is sufficient to make halogens ortho, para-directors. openstax.orgpressbooks.pub

In this compound, the directing effects of the four substituents must be considered collectively. The two methyl groups are the strongest activating groups and will therefore have the most significant influence on the position of electrophilic attack.

The two available positions for electrophilic substitution on the this compound ring are positions 5 and 6. To predict the major product of an EAS reaction, we must analyze the directing effects of the four substituents on these two positions.

Position 5: This position is ortho to the methyl group at C4 and meta to the chloro group at C3, the bromo group at C1, and the methyl group at C2.

Position 6: This position is ortho to the methyl group at C2 and the bromo group at C1, and meta to the methyl group at C4 and the chloro group at C3.

The directing effects of the substituents can be summarized as follows:

| Substituent | Effect on Ring Reactivity | Directing Preference |

| 2-Methyl | Activating | Ortho, Para |

| 4-Methyl | Activating | Ortho, Para |

| 1-Bromo | Deactivating | Ortho, Para |

| 3-Chloro | Deactivating | Ortho, Para |

Considering the combined influence of these groups, the methyl groups at positions 2 and 4 are the most powerful activating groups and will primarily determine the regioselectivity. Both methyl groups direct ortho and para. The para positions for both methyl groups are already substituted. The ortho positions for the 2-methyl group are C1 and C3 (both substituted) and C6. The ortho positions for the 4-methyl group are C3 and C5 (both available).

Therefore, an incoming electrophile will be directed to either position 5 or 6. The methyl group at C4 strongly activates the ortho position C5. The methyl group at C2 strongly activates the ortho position C6. The bromo group at C1 also directs ortho to C6, while the chloro group at C3 has a deactivating meta-relationship to both C5 and C6.

Given the activating nature of the methyl groups, electrophilic attack is most likely to occur at the positions ortho to them. Steric hindrance could play a role; however, with only a hydrogen atom at positions 5 and 6, the difference in steric hindrance is likely to be minimal. The electronic directing effects of the two activating methyl groups are the dominant factors. A detailed analysis of the stability of the carbocation intermediates (arenium ions) would be necessary to definitively predict the major product, but it is expected that a mixture of the 5- and 6-substituted isomers would be formed.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally difficult for simple aryl halides and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups ortho and/or para to the leaving group.

In SNAr reactions, the rate-determining step is typically the attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups. The nature of the halogen leaving group also affects the reaction rate. Generally, the more electronegative the halogen, the faster the rate of SNAr, as it polarizes the carbon-halogen bond more effectively, making the carbon more electrophilic. Thus, for aryl halides, the order of reactivity is typically F > Cl > Br > I.

In the case of this compound, the chlorine atom would be expected to be more reactive towards nucleophilic attack than the bromine atom, assuming an SNAr mechanism.

The two methyl groups on the ring are electron-donating, which deactivates the ring towards nucleophilic attack. Electron-donating groups increase the electron density on the ring, making it less attractive to an incoming nucleophile and destabilizing the negatively charged Meisenheimer complex. Therefore, this compound would be expected to be relatively unreactive in SNAr reactions under standard conditions. For a successful SNAr reaction to occur, very strong nucleophiles and/or high temperatures would likely be required.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Common examples include the Suzuki, Heck, and Buchwald-Hartwig amination reactions. The reactivity of aryl halides in these reactions is generally I > Br > Cl >> F.

Given the presence of both a bromo and a chloro substituent, this compound offers the potential for selective cross-coupling reactions. By carefully choosing the catalyst, ligands, and reaction conditions, it is often possible to selectively react at the more reactive C-Br bond while leaving the C-Cl bond intact. This would allow for the synthesis of a variety of derivatives where the bromine atom is replaced by another group, with the chlorine atom available for subsequent transformations.

A hypothetical selective Suzuki coupling reaction is presented below:

Hypothetical Selective Suzuki Coupling of this compound

| Aryl Halide | Coupling Partner | Catalyst | Product |

|---|

This selectivity is based on the higher reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle. Similar selectivity would be expected in other palladium-catalyzed reactions such as the Heck and Buchwald-Hartwig amination reactions, providing a pathway to a diverse range of functionalized 2,4-dimethylchlorobenzene derivatives.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides. libretexts.org In the case of this compound, the reaction can be directed to selectively occur at the C-Br bond, leaving the C-Cl bond intact for potential further transformations. This selectivity is based on the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity. For instance, palladium acetate (B1210297) with triphenylphosphine (B44618) or other phosphine (B1218219) ligands is commonly employed. organic-chemistry.org The reaction is typically carried out in the presence of a base, such as potassium carbonate or potassium phosphate, which activates the boronic acid. organic-chemistry.org

An illustrative example of the selectivity in Suzuki-Miyaura coupling is the reaction of 4-bromochlorobenzene with phenylboronic acid, which yields 4-chloro-1,1'-biphenyl. chemspider.com This demonstrates the preferential reaction at the bromide position.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product |

| This compound | Arylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 3-Chloro-2,4-dimethyl-1-aryl-benzene |

| 4-Bromochlorobenzene | Phenylboronic acid | Palladium standard solution | 1M KOH | 4-Chloro-1,1'-biphenyl |

Negishi, Stille, and Sonogashira Coupling Reactions with Halogenated Aryl Substrates

Similar to the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions like the Negishi, Stille, and Sonogashira reactions can be employed to form new carbon-carbon bonds at the C-Br position of this compound with high selectivity.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.org It is known for its high functional group tolerance and the ability to form C-C bonds between sp³, sp², and sp hybridized carbons. wikipedia.org Palladium or nickel catalysts are typically used. wikipedia.org For this compound, reaction with an organozinc compound in the presence of a palladium catalyst would be expected to yield the corresponding 3-chloro-2,4-dimethyl-1-substituted-benzene.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. wikipedia.org A key advantage of Stille coupling is the stability of the organostannane reagents to air and moisture. wikipedia.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org The reactivity of the halide follows the order I > Br > Cl, allowing for selective coupling at the C-Br bond of this compound.

Sonogashira Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org The reaction is known for its mild conditions. wikipedia.org The higher reactivity of the C-Br bond over the C-Cl bond allows for the selective synthesis of 1-alkynyl-3-chloro-2,4-dimethylbenzene derivatives.

| Coupling Reaction | Organometallic Reagent | Catalyst System | Key Feature |

| Negishi | Organozinc | Pd or Ni based | High functional group tolerance |

| Stille | Organotin | Pd based | Stable organometallic reagents |

| Sonogashira | Terminal Alkyne | Pd and Cu(I) based | Mild reaction conditions |

Buchwald-Hartwig Amination and Related Carbon-Heteroatom Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is a cornerstone in the synthesis of anilines and their derivatives. For this compound, selective amination at the more reactive C-Br position can be achieved.

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the arylamine and regenerate the catalyst. A variety of palladium precatalysts and phosphine ligands have been developed to facilitate this transformation with a broad range of amines. An example procedure involves heating the aryl bromide with an amine, a palladium source like [Pd₂(dba)₃], a phosphine ligand such as (±)-BINAP, and a base like sodium tert-butoxide in a suitable solvent. chemspider.com

Reactions Involving Alkyl Substituents (Methyl Groups)

The two methyl groups on the aromatic ring of this compound are also sites for chemical modification, primarily through benzylic functionalization.

Benzylic Functionalization (e.g., Oxidation, Halogenation)

Benzylic Oxidation: The methyl groups can be oxidized to various functional groups, including aldehydes, carboxylic acids, or alcohols. The oxidation of xylenes (B1142099) can lead to the formation of toluic acids and phthalic acids. google.com For instance, oxidation of xylenes using tert-butyl hydroperoxide under microwave irradiation can yield dicarboxylic acids. google.com Bacterial metabolism has also been shown to oxidize the methyl groups of xylenes to methylbenzyl alcohols, tolualdehydes, and toluic acids. nih.gov

Benzylic Halogenation: The methyl groups can undergo free-radical halogenation to introduce a halogen atom at the benzylic position. A common method for benzylic bromination is the Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) in the presence of a radical initiator or light. sciforum.net This reaction proceeds via a radical chain mechanism. For example, substituted toluenes can be efficiently brominated at the benzylic position using NBS and tetrachlorosilane (B154696) at room temperature. sciforum.net

| Reaction Type | Reagent(s) | Functional Group Transformation |

| Benzylic Oxidation | t-Butyl hydroperoxide, Microwave | -CH₃ → -COOH |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), SiCl₄ | -CH₃ → -CH₂Br |

Condensation and Derivatization via Activated Methyl Groups

While direct condensation reactions involving the methyl groups of this compound are not extensively documented, the benzylically functionalized derivatives can serve as versatile intermediates for further derivatization. For example, a benzylic bromide can readily undergo nucleophilic substitution reactions with a variety of nucleophiles to introduce new functional groups.

Reductive and Oxidative Transformations of the Halogenated Aromatic Core

Reductive Dehalogenation: The halogen atoms on the aromatic ring can be removed through reductive processes. This can be achieved using various methods, including catalytic hydrogenation or transfer hydrogenation. These methods can sometimes lead to the removal of one or both halogen atoms, depending on the reaction conditions and the catalyst used.

Oxidative Transformations: The aromatic ring itself can undergo oxidation, although this typically requires harsh conditions and can lead to ring cleavage. The oxidation of xylenes can be influenced by the presence and nature of radical precursors, such as chlorine or hydroxyl radicals, which can lead to the formation of various oxygenated products. researchgate.netnsf.gov The atmospheric oxidation of halogenated aromatics is a complex process involving H-abstraction and the formation of peroxy radicals. researchgate.net

Computational and Theoretical Studies on 1 Bromo 3 Chloro 2,4 Dimethylbenzene

Structure-Reactivity Relationship (SAR) Derivations

The structure-reactivity relationship (SAR) for 1-Bromo-3-chloro-2,4-dimethylbenzene is determined by the interplay of electronic and steric effects imparted by its four substituents on the aromatic ring. The specific arrangement of two halogen atoms (one bromine, one chlorine) and two methyl groups dictates the molecule's reactivity profile, particularly concerning electrophilic and nucleophilic aromatic substitution reactions.

The primary factors influencing reactivity are the inductive and resonance effects of each substituent. Halogens like bromine and chlorine are electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the benzene (B151609) ring toward electrophilic attack. Conversely, they have a weak electron-donating resonance effect (+R) due to their lone pairs of electrons. Methyl groups are electron-donating through both inductive (+I) and hyperconjugation effects, thereby activating the ring.

In this compound, the substituents' effects are combined. The two electron-donating methyl groups at positions 2 and 4 work to activate the ring, while the two electron-withdrawing halogens at positions 1 and 3 deactivate it. The net effect is a complex reactivity landscape where the positions available for substitution (C5 and C6) have differing electronic densities. The polarization of the ring by the halogen substituents can enhance the electrophilicity of the ring carbons, which may facilitate nucleophilic aromatic substitution under certain conditions.

A theoretical framework suggests that for substitution reactions on benzene derivatives, a linear relationship can exist between the reaction rate and the calculated effect of the substituent on the reaction's activation energy. researchgate.net For this molecule, any incoming reactant must also navigate significant steric hindrance. The methyl groups at C2 and C4, combined with the halogens at C1 and C3, create a crowded environment that can sterically hinder the approach of reactants to the adjacent substitution sites.

The table below summarizes the electronic influence of the individual substituent types present on the benzene ring.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution |

| -Br (Bromo) | -I (Withdrawing) | +R (Donating) | Deactivating, Ortho/Para-directing |

| -Cl (Chloro) | -I (Withdrawing) | +R (Donating) | Deactivating, Ortho/Para-directing |

| -CH₃ (Methyl) | +I (Donating) | Hyperconjugation | Activating, Ortho/Para-directing |

Based on these individual effects, a predictive analysis of the reactivity at the two unsubstituted carbon atoms (C5 and C6) can be derived. The directing influence of all four existing groups must be considered simultaneously.

Reactivity at C5: This position is ortho to the activating methyl group at C4 and meta to the activating methyl group at C2. It is also meta to the deactivating chloro group at C3 and para to the deactivating bromo group at C1. The ortho-directing effect of the C4-methyl group is strong, making C5 a likely site for electrophilic attack.

Reactivity at C6: This position is ortho to the deactivating bromo group at C1 and meta to the deactivating chloro group at C3. It is also ortho to the activating methyl group at C2 and meta to the activating methyl group at C4. The activating influence from the C2-methyl group is countered by the deactivating influence from the adjacent C1-bromo group and significant steric hindrance.

The following table provides a qualitative prediction of reactivity for the available positions on the aromatic ring.

| Position on Ring | Activating Influences | Deactivating Influences | Predicted Relative Reactivity |

| C5 | Ortho to -CH₃ (C4), Meta to -CH₃ (C2) | Meta to -Cl (C3), Para to -Br (C1) | Higher |

| C6 | Ortho to -CH₃ (C2), Meta to -CH₃ (C4) | Ortho to -Br (C1), Meta to -Cl (C3) | Lower |

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of two different halogen atoms (bromine and chlorine) and two methyl groups on the aromatic ring of 1-Bromo-3-chloro-2,4-dimethylbenzene makes it a valuable intermediate in organic synthesis. The differential reactivity of the bromo and chloro substituents allows for selective transformations, a key advantage in the multi-step synthesis of complex target molecules.

The presence of both a bromine and a chlorine atom on the benzene (B151609) ring allows for sequential, site-selective cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in common palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This reactivity difference enables the selective functionalization at the bromine-bearing position, while leaving the chlorine atom intact for subsequent transformations.

This stepwise approach is a powerful tool for the controlled synthesis of highly substituted aromatic compounds. For instance, a Suzuki coupling could be performed to introduce a new aryl or alkyl group at the 1-position, followed by a subsequent coupling reaction at the 3-position under more forcing conditions or with a different catalyst system to introduce a second functional group. This methodology provides a clear pathway to complex substitution patterns that would be difficult to achieve through other synthetic routes.

The bifunctional nature of this compound also positions it as a potential monomer or monomer precursor for the synthesis of advanced polymers. Through polycondensation reactions, where the halogen atoms act as leaving groups, this compound can be incorporated into polymer backbones. For example, polymerization via Kumada catalyst-transfer polycondensation or other cross-coupling polymerization techniques could yield novel aromatic polymers.

The resulting polymers would be characterized by a regularly repeating arrangement of the dimethyl- and chloro-substituted phenylene units. The presence of the chlorine and methyl groups along the polymer chain would be expected to influence the polymer's physical and chemical properties, such as its solubility, thermal stability, and morphology.

| Potential Polymerization Reaction | Monomer | Resulting Polymer Feature |

| Suzuki Polycondensation | This compound and a diboronic acid | Alternating copolymer with tailored electronic properties |

| Buchwald-Hartwig Polycondensation | This compound and a diamine | Polyaniline derivative with specific solubility characteristics |

Applications in Material Science and Functional Materials Development

The unique electronic and structural features of this compound make it a target for inclusion in the development of new functional materials with tailored properties for specific applications in materials science.

The incorporation of this compound into polymer structures can be a strategy to fine-tune the properties of high-performance polymers. The methyl groups can enhance solubility in organic solvents and contribute to a more amorphous morphology, which can be desirable for solution-processable materials. The halogen atoms, particularly the chlorine, can increase the polymer's flame retardancy and modify its electronic characteristics.

Furthermore, the remaining chlorine atom in a polymer derived from the selective reaction of the bromine atom can serve as a handle for post-polymerization modification. This allows for the introduction of a wide range of functional groups, enabling the tailoring of the polymer's properties for specific applications, such as gas separation membranes or advanced coatings.

In the field of organic electronics, highly substituted aromatic compounds are crucial as intermediates for the synthesis of organic light-emitting diode (OLED) materials, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). This compound can serve as a foundational building block for larger, more complex molecules used in these applications.

For example, it can be used to synthesize complex ligands for metal catalysts or as a core structure onto which electronically active moieties are attached. The substitution pattern can influence the frontier molecular orbital energy levels (HOMO and LUMO) of the final material, which is a critical parameter for the performance of organic electronic devices.

| Potential Application Area | Role of this compound | Resulting Material Property |

| Organic Light-Emitting Diodes (OLEDs) | Intermediate for host or emitter molecules | Tuned energy levels for efficient charge injection and transport |

| Organic Field-Effect Transistors (OFETs) | Precursor for organic semiconductor synthesis | Modified molecular packing and charge carrier mobility |

Utility in Synthetic Methodologies for Agrochemical Precursors and Intermediates

The development of new agrochemicals, such as herbicides, fungicides, and insecticides, often relies on the synthesis of complex organic molecules with specific biological activities. Substituted aromatic compounds are a common feature in many active agrochemical ingredients.

This compound can serve as a key intermediate in the synthesis of novel agrochemical candidates. The specific arrangement of the substituents can be a crucial factor in the molecule's ability to interact with its biological target. The synthetic versatility of this compound allows for the systematic modification of the aromatic core, enabling the exploration of structure-activity relationships to optimize the efficacy and selectivity of the final agrochemical product. For instance, the bromine and chlorine atoms can be replaced with various functional groups known to impart pesticidal activity.

Design and Synthesis of Novel Chemical Entities through Directed Derivatization

The strategic derivatization of this compound would theoretically allow for the introduction of a wide array of functional groups, leading to the creation of novel molecular architectures. The following sections outline the hypothetical application of well-established synthetic methodologies to this particular substrate, based on documented reactions of analogous compounds.

Hypothetical Derivatization Strategies:

Suzuki-Miyaura Coupling: This powerful carbon-carbon bond-forming reaction would be expected to selectively occur at the C-Br bond. By reacting this compound with various aryl or vinyl boronic acids or their esters, a diverse library of 3-chloro-2,4-dimethylbiphenyl derivatives could be synthesized. The remaining chloro substituent could then be targeted in a subsequent, more forcing, coupling reaction to generate more complex, unsymmetrical biaryl or terphenyl systems.

Sonogashira Coupling: The selective reaction at the C-Br bond with terminal alkynes under palladium-copper catalysis would yield (3-chloro-2,4-dimethylphenyl)alkynes. These derivatives are valuable intermediates, for instance, in the synthesis of conjugated polymers, pharmaceuticals, and organic electronic materials.

Buchwald-Hartwig Amination: This reaction would enable the selective formation of a carbon-nitrogen bond at the position of the bromine atom. Reaction with a wide range of primary or secondary amines would lead to the synthesis of various N-aryl compounds, a common motif in medicinal chemistry and materials science.

Grignard and Organolithium Reagents: The formation of a Grignard reagent would be anticipated to proceed via the insertion of magnesium into the more reactive C-Br bond. The resulting organometallic species, 3-chloro-2,4-dimethylphenylmagnesium bromide, could then be reacted with a variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce a range of functional groups. Similarly, lithium-halogen exchange would be expected to occur preferentially at the bromine atom, providing an alternative route to a highly reactive organolithium intermediate.

Anticipated Research Findings and Data:

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound

| Entry | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 3-Chloro-2,4-dimethyl-1,1'-biphenyl | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 16 | 3-Chloro-4'-methoxy-2,4-dimethyl-1,1'-biphenyl | Data not available |

Table 2: Hypothetical Sonogashira Coupling Reactions of this compound

| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 6 | 1-(3-Chloro-2,4-dimethylphenyl)-2-phenylethyne | Data not available |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 70 | 10 | (3-Chloro-2,4-dimethylphenyl)ethynyltrimethylsilane | Data not available |

Environmental and Green Chemistry Considerations for Halogenated Aromatics

Environmental Persistence and Transport of Halogenated Benzenes (General Class)

Halogenated benzenes are a class of synthetic chemicals characterized by a benzene (B151609) ring substituted with one or more halogen atoms. Their physicochemical properties, which govern their environmental fate, are significantly influenced by the type and number of halogen substituents. Generally, these compounds exhibit moderate to high persistence in the environment due to the stability of the carbon-halogen bond and the aromatic ring. ecetoc.org

Their transport in the environment is dictated by properties such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow). Compounds with higher vapor pressure tend to volatilize into the atmosphere, where they can be transported over long distances. epa.gov For instance, the atmospheric half-life of bromobenzene (B47551) is estimated to be around 21 days, during which it is degraded by reacting with photochemically-produced hydroxyl radicals. epa.govnih.gov Similarly, dichlorobenzenes have estimated atmospheric half-lives of 24 to 31 days. epa.govepa.gov

In aquatic systems, halogenated benzenes with low water solubility and high Kow values tend to adsorb to sediment and suspended organic matter. epa.govepa.govechemi.com This partitioning to sediment can act as a long-term sink, reducing their availability in the water column but also increasing their persistence. canada.ca While volatilization from water can be a significant removal process, with half-lives estimated in hours for some dichlorobenzenes in a model river, adsorption to sediment can slow this process. epa.govechemi.com

Biodegradation of halogenated benzenes can occur under both aerobic and anaerobic conditions, although the rates are often slow. nih.govnih.gov The presence of multiple halogen substituents can increase resistance to microbial degradation. While some microorganisms have evolved pathways to break down these compounds, their persistence is a notable environmental concern. nih.gov For example, bromobenzene is reported to be resistant to rapid biodegradation in aquatic systems. epa.gov

Table 1: Estimated Environmental Half-lives of Selected Halogenated Benzenes

| Compound | Environmental Compartment | Estimated Half-life | Reference(s) |

| Bromobenzene | Atmosphere (vapor-phase) | ~21 days | epa.govnih.gov |

| Model River Water (volatilization) | ~4 hours | echemi.com | |

| Model Lake Water (volatilization) | ~5 days | echemi.com | |

| 1,2-Dichlorobenzene | Atmosphere (vapor-phase) | ~24 days | epa.gov |

| Model River Water (volatilization) | ~4.4 hours | epa.gov | |

| 1,4-Dichlorobenzene | Atmosphere (vapor-phase) | ~31 days | epa.govcanada.ca |

| Model River Water (volatilization) | ~4.3 hours | epa.gov | |

| Sediment | ~2 years | canada.ca |

Development of Greener Synthetic Pathways for Halogenated Compounds

The synthesis of halogenated aromatic compounds traditionally involves methods that can be hazardous and generate significant waste. Green chemistry principles aim to address these issues by designing more efficient and environmentally benign processes.

A key focus of green chemistry is the replacement of stoichiometric reagents with catalytic systems. Traditional electrophilic halogenation often requires Lewis acid catalysts and hazardous molecular halogens (e.g., Cl2, Br2). ncert.nic.in Modern approaches seek to use safer halogen sources and more efficient catalysts that can operate under milder conditions, thereby reducing energy consumption and waste.

Recent research has explored a variety of catalytic systems:

Oxidative Halogenation: This approach uses halide salts (e.g., NaCl, KBr), which are stable and easy to handle, in combination with an oxidant. rsc.org Catalysts based on vanadium or molybdenum have been effective for the halogenation of aromatic rings using hydrogen peroxide as a clean oxidant, with water as the only byproduct. rsc.org

Photocatalysis: Visible light-driven photocatalysis offers a sustainable method for activating C-H bonds for halogenation. For example, a nano Ag/AgCl catalyst has been used for the selective halogenation of hydrocarbons at room temperature using sodium halides as the halogen source. worktribe.com

Iron Porphyrin Catalysts: Inspired by biological enzymes like cytochrome P450, iron porphyrin complexes can catalyze the oxidation and functionalization of stable aromatic compounds like xylene under mild conditions, using green oxidants like H2O2 in environmentally friendly solvents like ethanol. nih.gov

These catalytic methods often lead to higher selectivity, reducing the formation of unwanted byproducts and simplifying purification processes.

Table 2: Comparison of Catalytic Systems for Greener Halogenation

| Catalytic System | Substrate Type | Halogen Source | Oxidant/Conditions | Key Advantages | Reference(s) |

| Vanadium/Molybdenum Complexes | Aromatics, Alkenes | Halide Salts | Hydrogen Peroxide | Use of stable halide salts, water as byproduct. | rsc.org |

| Nano Ag/AgCl | Hydrocarbons | Sodium Halides (NaX) | Visible Light, Room Temp. | High selectivity, mild conditions, use of light as energy source. | worktribe.com |

| Iron Porphyrin Complex | Xylenes (B1142099), Acridine | - | Hydrogen Peroxide, Ethanol | Biomimetic, mild conditions, use of green solvent and oxidant. | nih.gov |

| Palladium Catalysts | Arenes | N-halosuccinimides | Mild Conditions | High regioselectivity, tolerance of various functional groups. | pressbooks.pub |

Solvents constitute a major portion of the waste generated in chemical manufacturing. nih.gov Traditional halogenation reactions often employ hazardous chlorinated solvents like carbon tetrachloride. sustainablemanufacturingexpo.com A primary goal of green chemistry is to minimize solvent use or replace hazardous solvents with more benign alternatives.

Strategies for greener solvent use include:

Solvent-Free Reactions: Mechanochemistry, which uses mechanical force to drive reactions, can enable solvent- and catalyst-free halogenations, significantly reducing waste. acs.org

Alternative Solvents: The search for safer solvents has led to the investigation of several alternatives. Water is an ideal green solvent, though the low solubility of many organic reactants can be a challenge. researchgate.net Ethanol is another environmentally friendly solvent that has been used successfully in green halogenation reactions. nih.gov Other classes of alternatives include bio-based solvents, terpenes, and esters. turi.org

Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processing. The enhanced mixing and heat transfer can lead to higher selectivity and reduced reaction times, often in smaller solvent volumes. fishersci.ca This technology is particularly beneficial for handling hazardous reagents like gaseous chlorine or for photochemical reactions requiring uniform irradiation. fishersci.ca

The selection of a solvent requires a holistic assessment, as a "greener" solvent might lead to lower reaction efficiency, necessitating more energy-intensive conditions and potentially offsetting the environmental benefits. nih.gov

In-silico Assessment of Environmental Fate Parameters (General Class)

Predicting the environmental behavior of chemicals before they are synthesized or released is a fundamental aspect of green chemistry and environmental risk assessment. In-silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for estimating the environmental fate and toxicity of compounds based on their molecular structure. ecetoc.org

QSAR models are mathematical equations that correlate the structural or physicochemical properties of a group of chemicals with a specific endpoint, such as biodegradability, bioaccumulation potential, or toxicity. nih.gov For halogenated benzenes, key molecular descriptors used in these models include:

Hydrophobicity: Often represented by the log Kow, this parameter is crucial for predicting a chemical's tendency to partition into soil, sediment, and biota.

Electronic Properties: Descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO) and the highest occupied molecular orbital (EHOMO) can help predict reactivity and degradation pathways. oup.com

Molecular Size and Shape: Parameters such as molecular weight and volume can influence a compound's transport and interaction with biological systems. researchgate.net

These models are used to screen new or existing chemicals for potential environmental risks. For example, QSARs have been developed to predict the chronic toxicity of substituted benzenes to aquatic organisms like Daphnia magna. nih.gov By inputting the structure of a compound like 1-Bromo-3-chloro-2,4-dimethylbenzene, these models can provide estimates of its likely persistence, bioaccumulation, and toxicity, guiding decisions on its use and the development of safer alternatives. However, the reliability of QSAR predictions depends on the quality of the model and its applicability to the specific chemical class under investigation. ecetoc.org

Table 3: Common Descriptors Used in QSAR Models for Environmental Fate Prediction

| Descriptor Type | Example Parameter | Relevance to Environmental Fate | Reference(s) |

| Physicochemical | Log Kow (Octanol-Water Partition Coefficient) | Predicts bioaccumulation and adsorption to soil/sediment. | ecetoc.org |

| Water Solubility | Affects mobility in aquatic and soil environments. | ecetoc.org | |

| Vapor Pressure | Determines tendency to volatilize into the atmosphere. | ecetoc.org | |

| Electronic | ELUMO / EHOMO | Relates to chemical reactivity and susceptibility to degradation. | oup.comaimspress.com |

| Topological/Structural | Molecular Connectivity Indices | Encodes information about the size, branching, and shape of the molecule. | nih.gov |

| Number of Halogen Atoms | Influences persistence and degradation pathways. | oup.com |

Conclusion and Future Research Perspectives

Synthesis and Characterization Advancements for Polyhalogenated Dimethylbenzenes

The future of synthesizing complex molecules like 1-Bromo-3-chloro-2,4-dimethylbenzene hinges on developing methods that are not only efficient but also highly selective. Traditional electrophilic aromatic substitution reactions often yield mixtures of isomers that are difficult to separate. wikipedia.org Modern advancements, however, are providing unprecedented control. Catalytic systems using reagents like N-halosuccinimides (NXS) in the presence of Brønsted or Lewis acids allow for milder reaction conditions and improved regioselectivity. researchgate.netoup.com Techniques such as flow chemistry are also emerging as a way to enhance the safety and efficiency of halogenation reactions, particularly those that are highly exothermic or use hazardous reagents. numberanalytics.com

The characterization of these complex isomers represents a significant challenge. Distinguishing between molecules with the same molecular formula but different substitution patterns requires a suite of advanced analytical techniques. High-resolution mass spectrometry (HRMS) is essential for confirming elemental composition, while multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques (e.g., COSY, HMBC) are indispensable for elucidating the precise connectivity and spatial relationships of the substituents on the aromatic ring. ijpsjournal.commdpi.com Future progress will likely involve the integration of computational predictions with experimental data to more rapidly identify and characterize novel polyhalogenated compounds. researchgate.net

| Aspect | Traditional Methods | Advanced & Future Methods |

|---|---|---|

| Reagents | Elemental Halogens (Br₂, Cl₂) with harsh Lewis Acids (e.g., FeCl₃) | N-Halosuccinimides (NBS, NCS), Dihalogen-releasing agents, In-situ generated halogens wikipedia.orgoup.comrsc.org |

| Catalysis | Often stoichiometric or high-loading catalysts | Highly selective Lewis/Brønsted acid catalysts, Photocatalysis, Biocatalysis researchgate.netroyalsocietypublishing.orgyoutube.com |

| Selectivity | Low regioselectivity, often producing isomeric mixtures | High regioselectivity through catalyst and directing group control numberanalytics.com |

| Technology | Standard batch reactors | Continuous flow reactors for improved safety and control, Electrochemical synthesis wikipedia.orgnumberanalytics.com |

| Characterization | Melting point, Boiling point, Basic Spectroscopy | 2D-NMR, High-Resolution Mass Spectrometry (HRMS), X-ray Crystallography ijpsjournal.comresearchgate.netrroij.com |

Unexplored Reactivity Profiles and Novel Reaction Discoveries

A key area of future research for compounds like this compound lies in exploiting the differential reactivity of its two halogen atoms. The carbon-bromine bond is generally weaker and more reactive than the carbon-chlorine bond in many chemical transformations, including nucleophilic substitution and, most notably, metal-catalyzed cross-coupling reactions. wikipedia.orgmasterorganicchemistry.com This reactivity difference opens the door for selective, stepwise functionalization.

The frontier of this research involves developing catalytic systems that can exquisitely differentiate between the C-Br and C-Cl bonds. For instance, a palladium- or nickel-catalyzed Suzuki-Miyaura coupling could potentially be tuned to react selectively at the C-Br position, leaving the C-Cl bond intact for a subsequent, different coupling reaction. acs.org The choice of catalyst, ligands, and reaction conditions can invert the expected site selectivity, presenting a powerful but not yet fully understood tool for synthetic chemists. acs.orgnih.gov Furthermore, novel transformations, such as the direct catalytic oxidation of carbon-halogen bonds to carbonyls using water as the oxidant, represent a completely new paradigm for functionalizing these molecules. acs.org

| Halogen (C-X) | Bond Dissociation Energy (Approx. a.u.) | Relative Reactivity in Cross-Coupling | Potential for Selective Reactions |

|---|---|---|---|

| C-F | High | Very Low | Extremely high selectivity possible, but activation is difficult. |

| C-Cl | Moderate | Low | Can be left unreacted while more reactive halogens are functionalized. acs.orgrsc.org |

| C-Br | Lower | High | Often the primary site for initial functionalization in mixed halo-aromatics. acs.org |

| C-I | Lowest | Very High | Most reactive site, offering the highest degree of selectivity. |

Expanding the Scope of Applications in Advanced Organic Chemistry

Polyhalogenated dimethylbenzenes are fundamentally useful as rigid scaffolds for the construction of more complex molecules. The specific substitution pattern of this compound, with its varied functional handles (bromo, chloro) and directing methyl groups, makes it a promising starting material. These building blocks are critical in medicinal chemistry, agrochemicals, and materials science. nih.govnih.gov

Future applications will leverage the ability to selectively functionalize the molecule. For example, a two-step, site-selective cross-coupling could be used to synthesize novel ligands for catalysis or to build complex organic electronic materials where precise three-dimensional structure is paramount. In drug discovery, such scaffolds can be used to generate libraries of diverse small molecules for screening against biological targets. The halogen atoms themselves can also be beneficial, as they can modulate a molecule's properties, such as lipophilicity, or participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

Emerging Methodologies and Sustainable Practices in Halogenated Aromatic Chemistry

The environmental persistence of many halogenated organic compounds necessitates a shift toward greener chemical practices. nih.gov Future research must prioritize sustainability throughout the lifecycle of compounds like this compound, from their synthesis to their eventual degradation.

Key emerging methodologies include:

Green Reagents and Solvents : Moving away from hazardous elemental halogens towards safer, solid alternatives like N-halosuccinimides or using halide salts with a clean oxidant like hydrogen peroxide is a crucial step. rsc.org The use of greener solvents, such as supercritical fluids or biodegradable options, can dramatically reduce the environmental footprint of these syntheses. royalsocietypublishing.org

Catalysis and Biocatalysis : The development of highly efficient catalysts reduces waste by minimizing by-products and allowing reactions to proceed under milder conditions. mdpi.comnih.gov Biocatalysis, which uses enzymes to perform chemical transformations, offers the ultimate in green chemistry, operating in water at ambient temperatures with high selectivity. youtube.comyoutube.com Enzymes capable of dehalogenation (dehalogenases) or even selective halogenation are a major focus of current research. acs.orgnih.gov

Catalytic Dehalogenation : For the treatment of waste streams or environmental remediation, catalytic hydrodehalogenation is a promising technology. This process uses a catalyst (often based on palladium, iron, or cobalt) and a simple hydrogen source to replace halogen atoms with hydrogen, effectively detoxifying the aromatic compound. acs.orgrsc.orgacs.orgtandfonline.comthieme-connect.de

By embracing these principles, the chemical community can continue to benefit from the synthetic utility of polyhalogenated compounds while minimizing their environmental impact.

Q & A

Basic: What synthetic strategies are recommended for introducing bromine and chlorine substituents into dimethylbenzene frameworks?

To achieve regioselective halogenation in 1-bromo-3-chloro-2,4-dimethylbenzene, electrophilic aromatic substitution (EAS) is typically employed. The methyl groups act as ortho/para-directing groups, influencing the positions of halogenation. For bromination, use Br₂ with a Lewis acid catalyst (e.g., FeBr₃) under controlled conditions. Chlorination can be performed using Cl₂ with AlCl₃. Sequential halogenation requires careful monitoring to avoid over-halogenation . Purity validation via GC-MS (>95% purity) is critical, as seen in related bromo-chloro benzene derivatives .

Advanced: How can reaction conditions be optimized to minimize byproducts in the synthesis of polyhalogenated dimethylbenzenes?

Optimization involves temperature control, stoichiometric ratios, and catalyst selection. For example, lower temperatures (0–5°C) during bromination reduce dihalogenation byproducts. Use of directing group modifiers (e.g., temporary protecting groups) can enhance regioselectivity. Advanced characterization tools like ¹H/¹³C NMR and X-ray crystallography help identify minor impurities. Computational modeling (DFT) predicts reactivity hotspots, aiding in pathway refinement .

Basic: What analytical techniques are essential for characterizing this compound?

Standard techniques include:

- NMR spectroscopy : To confirm substituent positions (e.g., methyl groups at C2/C4, halogens at C1/C3).

- GC-MS : For purity assessment and detection of volatile byproducts.

- Elemental analysis : Validates molecular formula (C₈H₈BrCl).

- Melting point determination : Cross-referenced against literature values (e.g., related compounds show mp 30–40°C) .

Advanced: How can crystallography resolve structural ambiguities in halogenated dimethylbenzenes?

Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry. For this compound, intermolecular interactions (e.g., halogen bonding) influence crystal packing. Pairing crystallography with Hirshfeld surface analysis quantifies these interactions, aiding in polymorphism studies. NIST databases offer reference data for validation .

Basic: What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, goggles, and fume hoods are mandatory due to respiratory and dermal hazards (R36/37/38 classifications ).

- Storage : Inert atmosphere (N₂/Ar) to prevent degradation.

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can computational methods predict reactivity in cross-coupling reactions involving this compound?

Density Functional Theory (DFT) calculates activation energies for Suzuki-Miyaura couplings, identifying optimal catalytic systems (e.g., Pd(PPh₃)₄ with K₂CO₃ base). The electron-withdrawing chloro group at C3 enhances electrophilicity at C1, favoring transmetallation. Solvent effects (e.g., DMF vs. THF) are modeled to improve yields .

Basic: What are the primary research applications of this compound?

- Pharmaceutical intermediates : Used in synthesizing kinase inhibitors (e.g., IKK2 inhibitors ).

- Material science : Building block for liquid crystals or conductive polymers via cross-coupling .

Advanced: How to address discrepancies in reported physical properties (e.g., boiling points)?

Contradictions often arise from impurities or measurement techniques. Validate data using high-purity samples (>98%) and standardized methods (e.g., ASTM distillation for boiling points). Cross-reference with NIST or PubChem entries, which report enthalpy of vaporization (ΔHvap) for related compounds (e.g., 40.7 kJ/mol for 1-bromo-4-chloro-2-fluorobenzene ).

Basic: What solvents are compatible with this compound?

- Polar aprotic solvents : DMSO, DMF (for reactions).

- Non-polar solvents : Hexane, toluene (for recrystallization).

Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the C-Br bond .

Advanced: How do substituent effects influence mechanistic pathways in nucleophilic aromatic substitution?

The electron-donating methyl groups deactivate the ring, making classical SNAr unlikely. However, under forcing conditions (high temp, strong nucleophiles), the chloro group at C3 may participate in Meisenheimer complex formation. Kinetic studies using UV-Vis spectroscopy track intermediate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.